rac-(1R,3R)-4-oxospiro[2.3]hexane-1-carboxylicacid
CAS No.: 2445750-30-9
Cat. No.: VC5042165
Molecular Formula: C7H8O3
Molecular Weight: 140.138
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2445750-30-9 |
|---|---|
| Molecular Formula | C7H8O3 |
| Molecular Weight | 140.138 |
| IUPAC Name | (2R,3R)-6-oxospiro[2.3]hexane-2-carboxylic acid |
| Standard InChI | InChI=1S/C7H8O3/c8-5-1-2-7(5)3-4(7)6(9)10/h4H,1-3H2,(H,9,10)/t4-,7+/m0/s1 |
| Standard InChI Key | PEUDZHJQDDYQRJ-MHTLYPKNSA-N |
| SMILES | C1CC2(C1=O)CC2C(=O)O |
Introduction
Chemical Structure and Properties
The defining feature of rac-(1R,3R)-4-oxospiro[2.3]hexane-1-carboxylic acid is its spiro[2.3]hexane core, where two rings—a cyclopropane and a cyclobutane—share a single atom, creating a rigid three-dimensional architecture. This structural motif is further functionalized by a ketone group at the 4-position and a carboxylic acid group at the 1-position. The compound’s stereochemistry is specified by the (1R,3R) configuration, though the racemic nature of the material implies an equal mixture of enantiomers.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| CAS Number | 2445750-30-9 |
| Molecular Formula | C₇H₈O₃ |
| Molecular Weight | 140.138 g/mol |
| IUPAC Name | (2R,3R)-6-Oxospiro[2.3]hexane-2-carboxylic acid |
| SMILES | C1CC2(C1=O)CC2C(=O)O |
| InChI Key | PEUDZHJQDDYQRJ-MHTLYPKNSA-N |
The spirocyclic framework imposes significant ring strain, which influences both the compound’s reactivity and its conformational stability. The carboxylic acid group enhances solubility in polar solvents and provides a handle for further derivatization, while the ketone moiety offers opportunities for reductions or nucleophilic additions.
Synthesis and Stereochemical Considerations
Synthetic routes to rac-(1R,3R)-4-oxospiro[2.3]hexane-1-carboxylic acid typically involve multi-step strategies that construct the spirocyclic core while introducing the requisite functional groups. One plausible approach involves the use of cyclopropanation reactions to form the smaller ring, followed by annulation to establish the larger cyclobutane ring. For example, a [2+2] cycloaddition between a strained alkene and a ketene precursor could yield the spiro skeleton, though such methods often require precise control over reaction conditions to avoid side products.
Chiral separation techniques are critical for resolving the racemic mixture into its enantiomerically pure components. High-performance liquid chromatography (HPLC) using chiral stationary phases, such as Chiralcel OD-H columns with hexane-isopropanol mobile phases, has been employed for similar spirocyclic compounds . These methods leverage differences in enantiomer affinity for the chiral phase, enabling isolation of individual stereoisomers for biological testing.
Biological Activity and Research Findings
While detailed biological data for rac-(1R,3R)-4-oxospiro[2.3]hexane-1-carboxylic acid remain limited, preliminary studies suggest its potential in modulating enzymatic activity or interacting with biological targets. Spirocyclic compounds are frequently explored for their ability to mimic transition states or inhibit protein-protein interactions due to their conformational rigidity. For instance, the carboxylic acid group may engage in hydrogen bonding with active-site residues, while the ketone could participate in covalent interactions with nucleophilic amino acids.
Recent investigations have highlighted the compound’s utility as a building block in medicinal chemistry. Its spiro core serves as a scaffold for generating diversity-oriented libraries, enabling rapid exploration of structure-activity relationships (SAR). Derivatives featuring modifications at the ketone or carboxylic acid positions have shown varying degrees of antimicrobial and anti-inflammatory activity in vitro, though further optimization is required to improve potency and selectivity.
Applications in Materials Science
Beyond pharmaceutical applications, rac-(1R,3R)-4-oxospiro[2.3]hexane-1-carboxylic acid has potential in materials science. The strain inherent to its spirocyclic structure could be exploited in the design of shape-memory polymers or mechanochromic materials, where conformational changes under stress induce measurable optical or mechanical responses. Additionally, the carboxylic acid group facilitates incorporation into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where it may act as a linker or functional moiety.
Future Directions
The following areas warrant further investigation to fully realize the compound’s potential:
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Enantioselective Synthesis: Developing catalytic asymmetric methods to access enantiomerically pure (1R,3R) and (1S,3S) forms, enabling comparative biological studies.
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Mechanistic Studies: Elucidating the compound’s mode of action in biological systems through target identification and binding assays.
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Derivatization Strategies: Exploring reactions at the ketone and carboxylic acid positions to generate analogs with enhanced pharmacokinetic properties.
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Computational Modeling: Using density functional theory (DFT) to predict reactivity and guide synthetic efforts.
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